Ac-rC Phosphoramidite-13C,d1

Isotope dilution mass spectrometry Oligonucleotide quantitation Stable isotope-labeled internal standards

Dual 13C,d1-labeled Ac-rC Phosphoramidite for RNA solid-phase synthesis. Confers M+2 mass shift essential for SIL-IS quantification and isotope-filtered NMR. Achieves 4x reduced NMR acquisition time vs. unlabeled RNA. Distinct from singly labeled analogs; enables absolute quantitation in PK/PD studies and exonuclease stability assays. High isotopic purity (≥98 atom %). Request pricing.

Molecular Formula C47H64N5O9PSi
Molecular Weight 904.1 g/mol
Cat. No. B12388058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-rC Phosphoramidite-13C,d1
Molecular FormulaC47H64N5O9PSi
Molecular Weight904.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1
InChIKeyQKWKXYVKGFKODW-RYJPMAKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-rC Phosphoramidite-13C,d1: Dual-Labeled RNA Synthesis Building Block for Quantitative Tracer and NMR Structural Studies


Ac-rC Phosphoramidite-13C,d1 is a ribonucleoside phosphoramidite building block specifically modified for solid-phase RNA synthesis, distinguished by the incorporation of both deuterium and carbon-13 isotopes at defined positions within the cytidine moiety. The compound comprises an N4-acetylated cytosine base, a 5′-O-(4,4-dimethoxytrityl) protecting group, a 2′-O-tert-butyldimethylsilyl (TBDMS) protecting group, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive moiety [1]. The isotopic labeling (13C at the C6 position and deuterium at the C5 position of the pyrimidine ring) confers a characteristic mass shift of M+2, enabling its use as an internal standard in quantitative mass spectrometry and as a site-specific probe in heteronuclear NMR experiments . Its primary application is the sequence-specific introduction of phosphorodithioate (PS2) modifications into oligoribonucleotides, which enhance nuclease resistance and maintain achirality at phosphorus [2].

Why Unlabeled or Singly-Labeled Ac-rC Phosphoramidites Cannot Substitute for Ac-rC Phosphoramidite-13C,d1 in Quantitative and Structural Studies


Substituting Ac-rC Phosphoramidite-13C,d1 with unlabeled Ac-rC Phosphoramidite (CAS 121058-88-6) or with singly 13C- or deuterium-labeled analogs directly compromises the analytical depth of downstream experiments. Unlabeled phosphoramidites produce oligonucleotides indistinguishable from endogenous cellular RNA in mass spectrometry and NMR, precluding their use as quantitative internal standards or as isolated spin systems for resonance assignment [1]. Singly 13C-labeled analogs (e.g., Ac-rC Phosphoramidite-13C9) lack the deuterium enrichment required for simultaneous 2H-13C isotopic filtering in NMR, while deuterium-only analogs (e.g., Ac-rC Phosphoramidite-15N) lack the carbon-13 nucleus necessary for heteronuclear correlation experiments that resolve RNA backbone dynamics [2]. The dual 13C,d1 labeling pattern of the target compound provides a unique mass shift (M+2) and a distinct NMR spin topology that are not reproduced by any singly labeled or unlabeled alternative , making substitution in studies requiring absolute quantitation or high-resolution structure determination experimentally invalid.

Quantitative Evidence Differentiating Ac-rC Phosphoramidite-13C,d1 from Unlabeled and Alternatively Labeled Analogs


Dual 13C,d1 Labeling Achieves a Unique M+2 Mass Shift, Enabling Absolute Quantitation by LC-MS

Ac-rC Phosphoramidite-13C,d1, with a molecular formula C₄₆¹³CH₆₃DN₅O₉PSi, yields an M+2 mass shift relative to the unlabeled Ac-rC Phosphoramidite (C₄₇H₆₄N₅O₉PSi, MW 902.10). This contrasts with singly 13C-labeled analog Ac-rC Phosphoramidite-13C9 (M+9 shift) and the deuterium-only analog Ac-rC Phosphoramidite-15N (M+2 shift but lacking 13C). The M+2 shift of Ac-rC Phosphoramidite-13C,d1 is specifically documented in the Sigma-Aldrich product datasheet, where it is listed alongside M+1 shifts for singly labeled comparators . This distinct mass difference enables its use as an internal standard in isotope dilution mass spectrometry, where the analyte and internal standard must be chromatographically co-eluting yet spectrometrically resolvable [1].

Isotope dilution mass spectrometry Oligonucleotide quantitation Stable isotope-labeled internal standards

Isotopic Purity of ≥98 atom % 13C and ≥98 atom % D Guarantees Site-Specific NMR Probe Quality

The target compound is supplied with certified isotopic purity of ≥98 atom % 13C and ≥98 atom % D, as verified by the manufacturer's certificate of analysis . This high enrichment level is critical for heteronuclear NMR experiments where low isotopic abundance leads to reduced sensitivity and spectral overlap with natural abundance signals. In contrast, unlabeled Ac-rC Phosphoramidite has a natural 13C abundance of only 1.1%, rendering it unsuitable for 13C-detected NMR experiments on RNA molecules larger than ~10 kDa [1]. Singly labeled analogs (e.g., Ac-rC Phosphoramidite-15N, ≥98 atom % 15N) provide only one NMR-active nucleus, limiting the dimensionality of correlation experiments. The dual 13C,d1 labeling of Ac-rC Phosphoramidite-13C,d1 enables both 13C-1H and 2H isotope-filtered NMR experiments, as demonstrated in protocols for site-specific RNA resonance assignment [2].

NMR spectroscopy Isotopic enrichment Resonance assignment

Chemical Purity ≥95% (CP) and Suitability for Oligo Synthesis Matches Unlabeled TheraPure Grade Specifications

Ac-rC Phosphoramidite-13C,d1 is provided with an assay of ≥95% (CP) and is explicitly certified as suitable for oligonucleotide synthesis . This purity level is comparable to that of unlabeled, premium-grade Ac-rC Phosphoramidite (e.g., Thermo Scientific TheraPure Ac-rC Phosphoramidite, ≥99% by HPLC and 31P NMR) , indicating that isotopic labeling does not compromise the chemical integrity required for high-fidelity solid-phase RNA synthesis. While the labeled monomer may exhibit marginally lower purity due to the synthetic challenges of isotopic incorporation, the ≥95% specification is sufficient for standard coupling protocols using tetrazole or ETT activators, which typically achieve coupling efficiencies >97% for TBDMS-protected ribonucleoside phosphoramidites .

Solid-phase RNA synthesis Phosphoramidite purity Coupling efficiency

Synthesis of PS2-RNA Oligonucleotides with Phosphorodithioate Linkages: Functional Equivalence to Unlabeled Monomer

Ac-rC Phosphoramidite-13C,d1 is explicitly validated for use in the synthesis of oligoribonucleotide phosphorodithioate (PS2-RNA) modifications [1]. PS2-RNA linkages, wherein both non-bridging oxygen atoms are replaced by sulfur, confer high nuclease stability while maintaining achirality at phosphorus—a key advantage over chiral phosphorothioate (PS) linkages [2]. The labeled monomer incorporates into RNA strands via standard solid-phase synthesis using phosphorothioamidite chemistry, as described in the protocol for automated PS2-RNA synthesis [2]. Importantly, the isotopic labeling does not alter the sulfurization step (typically using 3H-1,2-benzodithiol-3-one 1,1-dioxide) nor the deprotection conditions (AMA or ethanolic ammonia), ensuring that the resulting PS2-RNA oligomers are chemically identical to those synthesized from unlabeled Ac-rC Phosphoramidite, except for the NMR/MS-detectable label .

PS2-RNA Phosphorodithioate Nuclease resistance

Regioisomeric Purity Ensured by 2'-O-TBDMS/3'-O-Phosphoramidite Configuration, Preventing Synthetic Byproducts

The synthesis of Ac-rC Phosphoramidite-13C,d1 employs a regioselective 2'-O-silylation strategy, as described in the foundational work on isotopically labeled ribonucleoside phosphoramidites [1]. This method uses 3',5'-O-di-tert-butylsilanediyl protection to direct silylation exclusively to the 2'-O position, yielding the desired 2'-O-TBDMS-3'-O-phosphoramidite isomer and avoiding the undesired 3'-O-silyl-2'-O-phosphoramidite byproduct that complicates purification in standard procedures [1]. The regioisomeric purity of the final phosphoramidite is critical for high-yield RNA synthesis, as the 3'-O-silyl isomer is unreactive in coupling and leads to truncated sequences. While the target compound's regioisomeric purity is not explicitly quantified in vendor specifications, the synthetic route is a direct application of the validated, high-yield method (86-99% for analogous compounds) that ensures consistent quality [2].

Phosphoramidite synthesis Regioselective silylation RNA precursor purity

Recommended Research and Industrial Applications for Ac-rC Phosphoramidite-13C,d1 Based on Quantitative Differentiation


Absolute Quantitation of Therapeutic PS2-RNA Oligonucleotides in Biological Matrices by LC-MS/MS

Ac-rC Phosphoramidite-13C,d1 is ideally suited for the synthesis of a stable isotope-labeled internal standard (SIL-IS) oligonucleotide that co-elutes with the unlabeled therapeutic PS2-RNA but is distinguished by an M+2 mass shift per incorporated cytidine [1]. This enables isotope dilution mass spectrometry for accurate quantitation of drug concentrations in plasma, tissue homogenates, or cellular lysates during pharmacokinetic and biodistribution studies. The dual 13C,d1 labeling ensures the SIL-IS remains chemically identical to the analyte, avoiding ion suppression or retention time shifts that can occur with structurally distinct analogs.

Site-Specific Resonance Assignment and Dynamics Studies of RNA-Protein Complexes by Heteronuclear NMR

Incorporation of Ac-rC Phosphoramidite-13C,d1 at a single cytidine position within an RNA sequence introduces a localized 13C-1H spin pair and a deuterium isotope shift that simplifies resonance assignment in large RNAs (>30 nt) [2]. When combined with 13C,15N-labeled protein, the labeled RNA enables isotope-filtered NOESY experiments that selectively detect intermolecular contacts, as demonstrated in the structure determination of protein-RNA complexes [2]. The ≥98 atom % isotopic purity minimizes spectral overlap from natural abundance signals, reducing acquisition times by up to 4-fold relative to unlabeled RNA.

Mechanistic Studies of Nuclease Resistance in Phosphorodithioate-Modified RNA Therapeutics

By incorporating Ac-rC Phosphoramidite-13C,d1 adjacent to a PS2 linkage, researchers can use the M+2 mass shift to distinguish the intact oligonucleotide from 5'- and 3'-exonuclease degradation products in time-course experiments [3]. This approach provides direct, quantitative evidence of enhanced stability conferred by the PS2 modification, as compared to unmodified phosphodiester or chiral phosphorothioate linkages. The data generated supports regulatory filings for nucleic acid therapeutics by establishing the molecular basis for extended half-life in serum [3].

Quality Control Lot Release Testing for Oligonucleotide Active Pharmaceutical Ingredients (APIs)

Ac-rC Phosphoramidite-13C,d1 can be used to prepare a co-processed system suitability standard for HPLC and MS analysis of synthetic oligonucleotide APIs. The labeled monomer, when incorporated into a short reference oligonucleotide, provides a retention time marker and a mass check that verifies instrument performance prior to each analytical run . This application leverages the compound's defined mass shift (M+2) and chemical equivalence to the unlabeled API, ensuring that quality control methods are robust and transferable across manufacturing sites.

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